BENGHE Foundational & Exploratory

Check Availability & Pricing

CC-930: A Deep Dive into its Role in
Inflammatory Response Pathways

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: CC-930

Cat. No.: B1684340

For Researchers, Scientists, and Drug Development Professionals

Introduction

CC-930, also known as Tanzisertib, is a potent and selective, orally bioavailable small molecule
inhibitor of c-Jun N-terminal kinases (JNK).[1][2][3] As a key mediator of cellular responses to
stress signals, including inflammatory cytokines, the JNK signaling pathway represents a
critical therapeutic target for a spectrum of inflammatory and fibrotic diseases. This technical
guide provides a comprehensive overview of the mechanism of action of CC-930, its impact on
inflammatory response pathways, and a summary of its preclinical and clinical evaluation.
Detailed experimental methodologies and quantitative data are presented to support further
research and development in this area.

Mechanism of Action: Targeting the JNK Signaling
Cascade

CC-930 exerts its anti-inflammatory and anti-fibrotic effects by directly inhibiting the kinase
activity of all three JNK isoforms (JNK1, JNK2, and JNK3).[1][2][4] It functions as an ATP-
competitive inhibitor, binding to the ATP-binding pocket of the JNK enzyme and preventing the
phosphorylation of its downstream substrates, most notably the transcription factor c-Jun.[1][2]
The phosphorylation of c-Jun is a critical step in the formation of the Activator Protein-1 (AP-1)
transcription factor complex. AP-1, in turn, regulates the expression of a wide array of pro-
inflammatory genes, including cytokines, chemokines, and matrix metalloproteinases (MMPS),
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which are pivotal in orchestrating and perpetuating the inflammatory response.[2] By blocking
this cascade at its core, CC-930 effectively dampens the production of these inflammatory
mediators.

Quantitative Analysis of CC-930 Potency and
Selectivity

The inhibitory activity of CC-930 against JNK isoforms and other kinases has been quantified in
various in vitro assays. The following tables summarize the key quantitative data available for
CC-930.

Table 1: In Vitro Inhibitory Activity of CC-930 against JNK Isoforms

Target IC50 (nM) Ki (nM)
INK1 61[1][2] 44 + 3[2]
INK2 5[1][2] 6.2 + 0.6[2]
JINK3 5[1][2]

Table 2: Selectivity Profile of CC-930 against Other Kinases

Kinase IC50 (pM)
ERK1 0.48[1][2]
p38a 3.4[1][2]
EGFR 0.38[1]

Data from a panel of 240 kinases showed that EGFR was the only non-MAP kinase inhibited by
more than 50% at a concentration of 3 pM.[1]

Table 3: Preclinical In Vivo Efficacy of CC-930
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Animal Model Dosage Effect

Acute rat LPS-induced TNFa 23% inhibition of TNFa
_ 10 mg/kg (p.o.) .

production production[1][4]

77% inhibition of TNFa

30 mg/k .0.
g/kg (p.o.) production[1][4]

Signaling Pathway Modulation

The primary signaling pathway modulated by CC-930 is the JNK pathway. In the context of
inflammatory diseases such as idiopathic pulmonary fibrosis (IPF), various upstream stimuli
can activate this pathway.

JNK Signaling Pathway in Inflammation and Fibrosis
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Caption: The JNK signaling cascade and the inhibitory action of CC-930.
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Interaction with Other Inflammatory Pathways

While CC-930 is a highly selective JNK inhibitor, its modulation of the JNK pathway can
indirectly influence other key inflammatory signaling cascades, such as the Nuclear Factor-
kappa B (NF-kB) and Janus Kinase/Signal Transducer and Activator of Transcription
(JAK/STAT) pathways. The crosstalk between these pathways is complex and can be cell-type
and context-dependent. However, a direct, significant inhibitory effect of CC-930 on the core
components of the NF-kB (e.g., IKK phosphorylation, IkBa degradation) or JAK/STAT (e.qg.,
STATS3 phosphorylation) pathways has not been reported. Any observed changes in the activity
of these pathways following CC-930 treatment are likely downstream consequences of JNK
inhibition and the subsequent reduction in pro-inflammatory cytokine production.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. Below
are representative protocols for key experiments used to characterize the activity of CC-930.

In Vitro JNK Kinase Activity Assay (Fluorescence-
Based)

This protocol describes a non-radioactive method to determine the IC50 of CC-930 against
JNK enzymes.

Materials:

Recombinant active JNK1, JNK2, or JNK3

o Fluorescently labeled c-Jun peptide substrate

e Kinase Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCI2, 1 mM EGTA, 2 mM DTT,
0.01% Brij-35)

o ATP solution

e CC-930 (Tanzisertib)

o 384-well microplate
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o Plate reader with fluorescence detection capabilities

Procedure:

Prepare serial dilutions of CC-930 in Kinase Assay Buffer.

e In a 384-well plate, add the JNK enzyme to each well.

e Add the CC-930 dilutions to the respective wells. Include a DMSO vehicle control.

¢ Incubate the enzyme and inhibitor for 20-30 minutes at room temperature.

o Add the fluorescently labeled c-Jun peptide substrate to each well.

« Initiate the kinase reaction by adding a solution of ATP.

o Immediately begin kinetic reading of the fluorescence signal in a plate reader at 30°C.
» Calculate the initial reaction rates for each CC-930 concentration.

» Plot the reaction rates against the logarithm of the inhibitor concentration and fit the data to a
four-parameter logistic equation to determine the IC50 value.
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Caption: Experimental workflow for the in vitro JNK kinase activity assay.

Cell-Based Assay for JNK Inhibition (Phospho-c-Jun
Detection)

This protocol outlines a method to assess the ability of CC-930 to inhibit INK activity within a
cellular context.
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Materials:

Human peripheral blood mononuclear cells (PBMCs) or a suitable cell line (e.g., Jurkat T
cells)

Cell culture medium

Phorbol 12-myristate 13-acetate (PMA) and Phytohemagglutinin (PHA) or Anisomycin for
stimulation

CC-930 (Tanzisertib)
Lysis Buffer (containing protease and phosphatase inhibitors)

Antibodies: anti-phospho-c-Jun (Ser63 or Ser73), anti-total c-Jun, and a suitable secondary
antibody

Western blot or ELISA reagents

Procedure:

Seed cells in a multi-well plate and allow them to adhere or stabilize.
Pre-treat the cells with various concentrations of CC-930 or vehicle control for 1-2 hours.

Stimulate the cells with PMA/PHA or anisomycin for a predetermined time (e.g., 30-60
minutes) to activate the JNK pathway.

Wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer.
Determine the protein concentration of the lysates.

Analyze the levels of phosphorylated c-Jun and total c-Jun in the cell lysates using either
Western blotting or a specific ELISA kit.

Quantify the band intensities (for Western blot) or absorbance/fluorescence (for ELISA) and
normalize the phospho-c-Jun signal to the total c-Jun signal.
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o Calculate the percentage of inhibition for each CC-930 concentration relative to the
stimulated vehicle control.

In Vivo Measurement of TNF-a Production (Rat LPS
Model)

This protocol describes a preclinical model to evaluate the in vivo anti-inflammatory efficacy of
CC-930.

Materials:

Male Lewis rats

Lipopolysaccharide (LPS)

CC-930 (Tanzisertib) formulated for oral administration

Vehicle control

Blood collection supplies

Rat TNF-a ELISA kit

Procedure:

¢ Acclimate the rats to the experimental conditions.

o Administer CC-930 or vehicle control to the rats via oral gavage at the desired doses.

» After a specified time (e.g., 1 hour), challenge the rats with an intraperitoneal injection of LPS
to induce an inflammatory response.

o At the peak of the expected TNF-a response (e.g., 1.5-2 hours post-LPS), collect blood
samples via cardiac puncture or another appropriate method.

e Process the blood to obtain plasma or serum.
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e Measure the concentration of TNF-a in the plasma/serum samples using a validated rat TNF-
o ELISA kit according to the manufacturer's instructions.

o Calculate the percentage of TNF-a inhibition for each CC-930 treatment group compared to
the LPS-challenged vehicle control group.

Clinical Development and Future Perspectives

CC-930 entered Phase Il clinical trials for the treatment of idiopathic pulmonary fibrosis (IPF)
(NCT01203943).[5][6] Preliminary results from these trials suggested a dose-dependent
reduction in the plasma levels of MMP-7, a biomarker associated with IPF progression.
However, the development of CC-930 was discontinued due to an unfavorable benefit/risk
profile, including instances of liver toxicity at higher doses.[5]

Despite the discontinuation of CC-930's development, the therapeutic rationale for JINK
inhibition in inflammatory and fibrotic diseases remains strong. The insights gained from the
preclinical and clinical studies of CC-930 have paved the way for the development of second-
generation JNK inhibitors with improved safety profiles. These next-generation compounds are
being investigated for a range of indications, underscoring the continued interest in targeting
the JNK pathway for therapeutic intervention.

Conclusion

CC-930 is a potent and selective JNK inhibitor that has provided valuable insights into the role
of the JNK signaling pathway in inflammatory and fibrotic processes. Its mechanism of action,
centered on the inhibition of c-Jun phosphorylation and subsequent AP-1 activation, effectively
reduces the production of key pro-inflammatory mediators. While its clinical development was
halted, the extensive preclinical and early clinical data for CC-930 have been instrumental in
advancing the field of JNK-targeted therapies. The detailed experimental protocols and
quantitative data presented in this guide serve as a valuable resource for researchers and drug
development professionals continuing to explore the therapeutic potential of modulating this
critical inflammatory pathway.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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essential and advanced chemicals, empowering Ontario, CA 91761, United States
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